Withanolide und Derivate

Withanolides and derivatives are a class of triterpenoid saponins extracted from the roots, leaves, and stems of Withania somnifera (Ashwagandha), an adaptogenic herb traditionally used in Ayurvedic medicine. These bioactive compounds exhibit diverse biological activities including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects. Structurally, withanolides contain a 27-carbon triterpene skeleton with unique functional groups such as hydroxyls and ester functionalities that contribute to their pharmacological properties.

Research indicates that withanolides can influence various cellular pathways involved in stress response, cell cycle regulation, and apoptosis. For instance, certain withanolide derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA replication and inducing programmed cell death. Additionally, these compounds exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative damage.

Due to their promising therapeutic potential, withanolides and their derivatives are being explored in various formulations for treating chronic conditions like arthritis, anxiety, and certain types of cancer. The specific biological activities can vary depending on the structural modifications and the exact molecular composition of these compounds.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

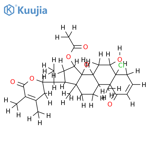

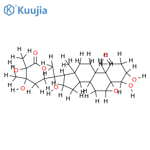

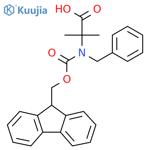

|

Physagulin C | 136997-67-6 | C30H38O9 |

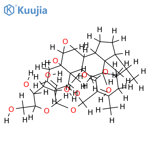

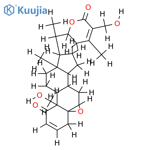

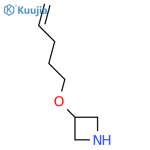

|

28-Hydroxywithaperuvin C | 100668-02-8 | C28H38O8 |

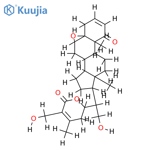

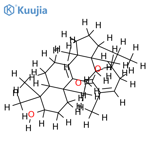

|

17alpha-Hydroxywithanolid D-4 | 55524-50-0 | C28H38O7 |

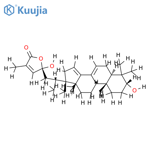

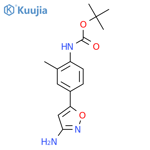

|

(20S,22R)-15alpha-acetoxy-5alpha-chloro-6beta,14beta-dihydroxy-1-oxowitha-2,24-dienolide | 1126531-25-6 | C30H41ClO7 |

|

(5alpha,6alpha,7alpha,12beta,22R)-5,12-dihydroxy-1,26-dioxo-6,7:22,26-diepoxyergosta-2,24-dien-27-yl beta-D-glucopyranoside | 1186012-79-2 | C34H48O12 |

|

withafastuosin D | 160896-38-8 | C28H38O6 |

|

7,14,24-mariessatrien-26,23-olide-3alpha,23-diol | 329323-41-3 | C30H44O4 |

|

physangulide | 131749-58-1 | C28H42O9 |

|

Jaborosalactone V | 172430-80-7 | C28H38O6 |

|

(22S)-3beta-hydroxylanosta-8,24-diene-26,22-olide | 1050368-39-2 | C30H46O3 |

Verwandte Literatur

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

Empfohlene Lieferanten

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

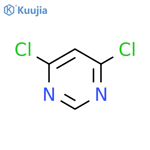

4,6-Dichloropyrimidine Cas No: 1193-21-1

4,6-Dichloropyrimidine Cas No: 1193-21-1 -